Cyclopropyl-(2-m-tolyloxyethyl)amine
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C12H17NO |
|---|---|
Molecular Weight |
191.27 g/mol |
IUPAC Name |
N-[2-(3-methylphenoxy)ethyl]cyclopropanamine |
InChI |
InChI=1S/C12H17NO/c1-10-3-2-4-12(9-10)14-8-7-13-11-5-6-11/h2-4,9,11,13H,5-8H2,1H3 |
InChI Key |
LUVQDOPJNGGUDF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)OCCNC2CC2 |
Origin of Product |
United States |
Synthetic Methodologies for Cyclopropyl 2 M Tolyloxyethyl Amine and Structural Analogues
Retrosynthetic Analysis of the Cyclopropyl-(2-m-tolyloxyethyl)amine Scaffold
A retrosynthetic analysis of this compound reveals several potential synthetic pathways. The primary disconnections can be made at the carbon-nitrogen (C-N) bond of the secondary amine or the carbon-oxygen (C-O) bond of the ether linkage.
C-N Bond Disconnection: This approach disconnects the target molecule into cyclopropylamine (B47189) and a suitable electrophile containing the m-tolyloxyethyl moiety, such as 2-(m-tolyloxy)ethyl halide or tosylate. This strategy relies on the nucleophilicity of cyclopropylamine to displace a leaving group. The required aryloxyethyl electrophile can be synthesized from m-cresol (B1676322) and a 1,2-dihaloethane or a related derivative.
C-O Bond Disconnection: Alternatively, disconnecting the ether bond leads to m-cresol and N-cyclopropyl-2-ethanol. The subsequent forward synthesis would involve an etherification reaction, such as the Williamson ether synthesis, where the alkoxide of N-cyclopropyl-2-ethanol reacts with an aryl halide (though this is generally less favorable) or, more commonly, the phenoxide of m-cresol reacts with a 2-halo-N-cyclopropylethanamine derivative.
These two primary approaches form the basis for the detailed synthetic strategies discussed in the following sections, focusing first on the formation of the crucial cyclopropane (B1198618) ring and then on the installation of the aryloxy side chain.
Strategies for Cyclopropane Ring Formation
The cyclopropyl (B3062369) group is a strained three-membered ring that imparts unique conformational and electronic properties to molecules. Its synthesis is a well-established area of organic chemistry with several powerful methods available.
Metal-catalyzed cyclopropanation of alkenes with carbenes or carbenoids is one of the most versatile methods for forming cyclopropane rings. wikipedia.org These reactions often proceed with high levels of stereocontrol.
Transition metals such as copper, rhodium, palladium, and cobalt are commonly employed to catalyze the decomposition of diazo compounds, which serve as carbene precursors. wikipedia.orgorganic-chemistry.org For instance, the reaction of an alkene with ethyl diazoacetate in the presence of a rhodium catalyst, like dirhodium tetraacetate [Rh₂(OAc)₄], generates the corresponding cyclopropyl ester. wikipedia.org The general mechanism involves the formation of a metal-carbene intermediate, which then transfers the carbene moiety to the alkene in a concerted fashion, generally retaining the stereochemistry of the alkene. wikipedia.org
The Simmons-Smith reaction is another classic method that utilizes a carbenoid, typically generated from diiodomethane and a zinc-copper couple, to cyclopropanate an alkene. wikipedia.orgnih.gov While effective, this method often requires stoichiometric amounts of the zinc reagent.
Modern advancements have led to the development of highly enantioselective cyclopropanation reactions using chiral catalysts. wikipedia.orgnih.gov For example, cobalt complexes with D2-symmetric chiral porphyrin ligands have proven effective for asymmetric olefin cyclopropanation with α-cyanodiazoacetates, achieving high yields and enantioselectivities. organic-chemistry.org
| Catalyst System | Carbene Precursor | Alkene Type | Key Features |
| Rh₂(OAc)₄ | Diazoacetates | Electron-rich, neutral, electron-poor | Broad scope, high efficiency. wikipedia.org |
| Zn-Cu Couple | CH₂I₂ | Various | Classic Simmons-Smith conditions. nih.gov |
| Chiral Rhodium | Diazo compounds | Various | High enantioselectivity. wikipedia.org |
| Chiral Cobalt | α-cyanodiazoacetates | Aromatic and aliphatic | High diastereo- and enantioselectivity. organic-chemistry.org |
Intramolecular cyclization provides a direct route to cyclopropyl derivatives from acyclic precursors. A common strategy involves a 1,3-dihaloalkane reacting with a reagent that can effect ring closure, such as a metal or a strong base.
More sophisticated approaches involve the intramolecular Sₙ2 reaction of a carbanion with a leaving group at the γ-position. researchgate.net For example, a 3-substituted-3-cyano-1-propyl sulfonate can undergo stereoselective intramolecular cyclization via a cyano-stabilized carbanion to yield a 1-substituted-1-cyanocyclopropane. researchgate.net This reaction proceeds with inversion of configuration at the carbon bearing the leaving group. researchgate.net
Another powerful method is the Ti(II)-mediated intramolecular coupling of a terminal olefin and an N,N-dimethylcarboxamide moiety in amino acid derivatives, which produces bicyclic cyclopropylamines in good yields. figshare.comresearchgate.netacs.org This reductive cyclization demonstrates the feasibility of forming complex cyclopropylamine structures from readily available starting materials.
Ring contraction reactions offer an alternative pathway to cyclopropanes from larger, often more accessible, cyclic systems like cyclobutanes. wikipedia.org These transformations can be initiated through various intermediates, including cationic, anionic, or carbenoid species. wikipedia.orgresearchgate.net
The Favorskii rearrangement is a well-known example of an anionic ring contraction. It involves the treatment of an α-halocyclobutanone with a base to yield a cyclopropanecarboxylic acid derivative. The mechanism proceeds through a cyclopropanone intermediate which is then opened by the nucleophilic base. wikipedia.org
Cationic rearrangements, such as the Demyanov ring contraction , can also lead to cyclopropyl systems. Diazotization of aminocyclobutane, for instance, generates a carbocation that can rearrange to a mixture of cyclobutyl and cyclopropylmethyl products. wikipedia.org More recently, oxidative ring contraction of cyclobutene derivatives using reagents like m-CPBA has been shown to selectively form cyclopropylketones under mild conditions. organic-chemistry.org
| Reaction Name | Starting Material | Key Reagent(s) | Intermediate Type |
| Favorskii Rearrangement | α-Halocyclobutanone | Base (e.g., alkoxide) | Anionic (carbanion) |
| Demyanov Contraction | Aminocyclobutane | Nitrous acid | Cationic (carbocation) |
| Oxidative Contraction | Cyclobutene | m-CPBA | N/A |
Installation of the m-Tolyloxyethyl Moiety
The m-tolyloxyethyl side chain is typically installed via the formation of an ether bond. The most common and reliable method for this transformation is nucleophilic substitution.
The Williamson ether synthesis is the preeminent method for preparing ethers and is widely used in both laboratory and industrial settings. wikipedia.org The reaction involves the Sₙ2 displacement of a halide or other suitable leaving group from an alkyl electrophile by a phenoxide nucleophile. wikipedia.orgmasterorganicchemistry.com
In the context of synthesizing this compound, this protocol is ideally suited. The synthesis would involve the deprotonation of m-cresol using a suitable base, such as sodium hydride (NaH) or sodium hydroxide (NaOH), to form the corresponding sodium m-cresoxide. wikipedia.orgtcichemicals.com This potent nucleophile is then reacted with a suitable two-carbon electrophile that also bears the cyclopropylamine functionality or a precursor to it.
For example, reacting sodium m-cresoxide with N-cyclopropyl-2-chloroethylamine would directly yield the target molecule. Because this is an Sₙ2 reaction, it proceeds most efficiently with primary alkyl halides. wikipedia.orgmasterorganicchemistry.com The use of a primary electrophile minimizes the potential for competing elimination reactions. wikipedia.org
Reaction Scheme:
Step 1 (Deprotonation): m-Cresol + NaH → Sodium m-cresoxide + H₂
Step 2 (Sₙ2 Attack): Sodium m-cresoxide + Cl-CH₂CH₂-NH-cyclopropane → this compound + NaCl
This method is highly versatile and remains the simplest and most popular approach for constructing such aryl alkyl ethers. wikipedia.org
Coupling Reactions Involving Aryl Ethers
The formation of the m-tolyloxy ether bond is a critical step in the synthesis of the target molecule. This is typically achieved through cross-coupling reactions that form a carbon-oxygen (C-O) bond between an aryl group and an alcohol. The Ullmann condensation and the Buchwald-Hartwig amination are prominent methods for this transformation.
The Ullmann condensation, a classical method, generally involves the reaction of an aryl halide with an alcohol in the presence of a copper catalyst at elevated temperatures. For the synthesis of a precursor to this compound, this could involve coupling m-cresol with a 2-haloethanol. The key to a successful coupling is often the use of a suitable ligand and base. For instance, N,N-dimethylglycine has been used as a ligand in copper-catalyzed Ullmann-type reactions between aryl iodides and aliphatic alcohols, yielding aryl alkyl ethers in high yields organic-chemistry.org.
More contemporary approaches often utilize palladium-catalyzed Buchwald-Hartwig cross-coupling reactions. While originally developed for C-N bond formation, this methodology has been extended to C-O coupling. These reactions offer milder conditions and broader substrate scope compared to the traditional Ullmann coupling organic-chemistry.org. The use of specific biaryl phosphine ligands is often crucial for achieving high efficiency, even with less reactive aryl chlorides organic-chemistry.org.
A typical synthetic approach would involve reacting m-cresol with a suitable two-carbon electrophile, such as 2-bromoethanol or ethylene carbonate, under conditions promoted by a copper or palladium catalyst.
Table 1: Representative Conditions for Aryl Ether Formation via Cross-Coupling Reactions
| Catalyst System | Ligand | Base | Solvent | Temperature (°C) | Reactants | Product Type | Reference |
|---|---|---|---|---|---|---|---|
| CuI | N,N-Dimethylglycine | Cs₂CO₃ | Dioxane | 110 | Aryl Iodide, Aliphatic Alcohol | Aryl Alkyl Ether | organic-chemistry.org |
| CuI | 3,4,7,8-Tetramethyl-1,10-phenanthroline | K₃PO₄ | Toluene | 110 | Aryl Bromide, Primary Alcohol | Aryl Alkyl Ether | organic-chemistry.org |
Formation of the Secondary Amine Functionality
Once the aryloxyethyl scaffold is in place, the next crucial step is the introduction of the cyclopropylamino group to form the final secondary amine. Several synthetic strategies can be employed for this purpose.
Reductive Amination of Carbonyl Precursors
Reductive amination is a widely used and efficient method for forming amines. wikipedia.org This process involves the reaction of a carbonyl compound (an aldehyde or ketone) with a primary amine to form an intermediate imine, which is then reduced in situ to the desired secondary amine. libretexts.org For the synthesis of this compound, the precursor would be (m-tolyloxy)acetaldehyde, which would be reacted with cyclopropylamine.
The reaction is typically a one-pot procedure. wikipedia.org A variety of reducing agents can be used, with sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (NaBH(OAc)₃) being particularly common due to their selectivity in reducing the protonated imine intermediate over the initial carbonyl compound. wikipedia.orglibretexts.org Catalytic hydrogenation over platinum, palladium, or nickel is also an effective method. wikipedia.org The inherent strain and reactivity of the cyclopropylamine's amino group make it a suitable nucleophile for this reaction.
Table 2: Common Reducing Agents for Reductive Amination
| Reducing Agent | Typical Substrates | Key Features | Reference |
|---|---|---|---|
| Sodium Borohydride (NaBH₄) | Aldehydes, Ketones | Requires pH control to favor imine formation before reduction. | |
| Sodium Cyanoborohydride (NaBH₃CN) | Aldehydes, Ketones | Mild and selective for the iminium ion at neutral or weakly acidic pH. | wikipedia.orglibretexts.org |
| Sodium Triacetoxyborohydride (NaBH(OAc)₃) | Aldehydes, Ketones | Particularly effective for less reactive ketones; does not require strict pH control. | wikipedia.org |
Nucleophilic Substitution Reactions with Halogenated Intermediates
The direct alkylation of cyclopropylamine with a halogenated intermediate, such as 1-(2-bromoethoxy)-3-methylbenzene, represents a straightforward approach to forming the C-N bond via a nucleophilic substitution (Sₙ2) reaction. studymind.co.ukucalgary.ca In this reaction, the lone pair of electrons on the nitrogen atom of cyclopropylamine acts as a nucleophile, attacking the electrophilic carbon atom bearing the halogen and displacing the halide ion. studymind.co.uklibretexts.org
A significant challenge with this method is the potential for over-alkylation. ucalgary.ca The product, this compound, is itself a secondary amine and remains nucleophilic. It can react with another molecule of the alkyl halide to form a tertiary amine, which can further react to produce a quaternary ammonium (B1175870) salt. libretexts.orglibretexts.orgchemguide.co.uk To favor the formation of the desired secondary amine, the reaction is often carried out using a large excess of the primary amine (cyclopropylamine) to increase the probability that the alkyl halide will react with it rather than the secondary amine product. studymind.co.ukchemguide.co.uk
Reduction of Amide Derivatives
An alternative and reliable route to the target secondary amine involves the reduction of an amide precursor. youtube.com This two-step process begins with the synthesis of N-cyclopropyl-2-(m-tolyloxy)acetamide. This amide can be readily prepared by reacting 2-(m-tolyloxy)acetyl chloride with cyclopropylamine.
The subsequent reduction of the amide carbonyl group to a methylene group (CH₂) yields the secondary amine. This transformation requires a powerful reducing agent, with lithium aluminum hydride (LiAlH₄) being the most commonly used reagent for this purpose. masterorganicchemistry.comchemistrysteps.comsparkl.me The reaction is typically performed in an anhydrous ether solvent, such as diethyl ether or tetrahydrofuran (THF), followed by an aqueous workup to neutralize the reaction mixture and isolate the amine product. masterorganicchemistry.com This method is highly effective for synthesizing primary, secondary, and tertiary amines from the corresponding amides. libretexts.orgmasterorganicchemistry.com
Gabriel Synthesis and its Adaptations for Cyclopropylamines
The Gabriel synthesis is a classic method that transforms primary alkyl halides into primary amines, avoiding the over-alkylation issues seen in direct nucleophilic substitution with ammonia. wikipedia.orglibretexts.orgchemistrysteps.com The traditional reaction uses potassium phthalimide as an ammonia surrogate. wikipedia.org The phthalimide anion, a non-nucleophilic nitrogen source, undergoes Sₙ2 alkylation with an alkyl halide. The resulting N-alkylphthalimide is then cleaved, typically with hydrazine (the Ing-Manske procedure) or under acidic or basic hydrolysis, to release the primary amine. wikipedia.orgthermofisher.comjk-sci.com
While the Gabriel synthesis directly produces primary amines, it can be adapted into a multi-step strategy to obtain the target secondary amine. For instance, 1-(2-bromoethoxy)-3-methylbenzene could be used to alkylate potassium phthalimide, and subsequent hydrazinolysis would yield 2-(m-tolyloxy)ethanamine. This primary amine could then be converted to the final product via reductive amination with cyclopropanone or by direct alkylation with a cyclopropyl halide. Alternatively, the synthesis could potentially involve the alkylation of potassium phthalimide with a cyclopropyl halide, though this can be challenging with secondary halides. wikipedia.org
Hofmann, Curtius, and Schmidt Rearrangements for Amine Formation
The Hofmann, Curtius, and Schmidt rearrangements are powerful methods for converting carboxylic acids and their derivatives into primary amines with one fewer carbon atom. organicchemistrytutor.comlibretexts.org These reactions are not used to form the secondary amine directly but are instrumental in synthesizing the primary amine precursors required for subsequent steps. All three reactions proceed through a common isocyanate intermediate, which is then hydrolyzed to the amine. scribd.comscribd.commasterorganicchemistry.com
Hofmann Rearrangement : This reaction involves treating a primary amide with bromine (Br₂) or chlorine (Cl₂) and a strong base, such as sodium hydroxide. libretexts.orgmasterorganicchemistry.com To synthesize cyclopropylamine, cyclopropanecarboxamide would be the starting material.
Curtius Rearrangement : This method involves the thermal or photochemical rearrangement of an acyl azide. masterorganicchemistry.com The acyl azide is typically prepared from a carboxylic acid derivative, such as an acid chloride. organicchemistrytutor.com The Curtius rearrangement of cyclopropanecarbonyl azide is a known route for producing cyclopropylamine. chemrxiv.org The loss of nitrogen gas (N₂) is a strong thermodynamic driving force for the reaction. masterorganicchemistry.com
Schmidt Reaction : In this reaction, a carboxylic acid is treated with hydrazoic acid (HN₃) under acidic conditions (e.g., using sulfuric acid) to form the primary amine. scribd.comscribd.com
These rearrangements provide reliable pathways to essential building blocks like cyclopropylamine, which can then be used in the previously described methods, such as reductive amination or nucleophilic substitution, to complete the synthesis of this compound.
Convergent and Divergent Synthetic Pathways for this compound
Convergent Synthetic Approach:
A plausible convergent synthesis of this compound would involve the preparation of two key intermediates: cyclopropylamine and a suitable 2-(m-tolyloxy)ethyl electrophile. These two fragments can then be coupled to form the final product.
Fragment A Synthesis (Cyclopropylamine): Cyclopropylamine is a readily available starting material. However, for the synthesis of substituted analogues, various methods have been developed, including the Hofmann or Curtius rearrangement of cyclopropanecarboxamide or cyclopropanecarbonyl azide, respectively. Another efficient method is the titanium-mediated coupling of nitriles with Grignard reagents. chemrxiv.org
Fragment B Synthesis (2-(m-tolyloxy)ethyl Halide): The 2-(m-tolyloxy)ethyl bromide fragment can be synthesized from m-cresol and 1,2-dibromoethane under basic conditions, a Williamson ether synthesis. google.compatsnap.com
Coupling of Fragments: The final step in this convergent approach would be the N-alkylation of cyclopropylamine with the synthesized 2-(m-tolyloxy)ethyl bromide. This reaction is typically carried out in the presence of a base to neutralize the hydrogen bromide formed during the reaction.
Alternatively, a reductive amination reaction could be employed. This would involve the synthesis of 2-(m-tolyloxy)acetaldehyde, which can be prepared by the oxidation of 2-(m-tolyloxy)ethanol. google.com The subsequent reaction of this aldehyde with cyclopropylamine in the presence of a reducing agent, such as sodium cyanoborohydride, would yield the target molecule. princeton.edunih.govresearchgate.net
Divergent Synthetic Approach:
A divergent synthesis would commence from a common precursor that can be modified to generate a library of analogues. For instance, a suitable starting point could be a functionalized cyclopropylamine or a functionalized aryloxy-ethylamine derivative.
One possible strategy involves starting with a protected aminocyclopropane derivative bearing a functional group that can be elaborated. For example, a protected 2-arylcyclopropylamine could be synthesized, and the aryl group could then be functionalized in the later stages of the synthesis. nih.gov This approach, often referred to as late-stage functionalization, is a powerful tool in medicinal chemistry for the rapid generation of analogues. chimia.chmpg.deresearchgate.netmpg.de
Another divergent approach could start from a common aryloxy-ethylamine core. For example, a phenol-containing ethylamine (B1201723) derivative could be synthesized and then subjected to various cyclopropanation conditions or coupled with different cyclopropylamine derivatives.
Stereoselective and Enantioselective Synthesis of Cyclopropyl-Amine Substructures
The biological activity of chiral molecules is often dependent on their stereochemistry. Therefore, the development of stereoselective and enantioselective methods for the synthesis of the cyclopropyl-amine moiety is of paramount importance.
Asymmetric cyclopropanation of alkenes is a powerful method for the construction of chiral cyclopropanes. nih.gov This can be achieved using chiral catalysts or by employing chiral auxiliaries. Metal-catalyzed reactions of diazo compounds with alkenes are among the most common methods. For instance, rhodium and copper catalysts bearing chiral ligands have been shown to be highly effective in promoting enantioselective cyclopropanation.
| Catalyst/Reagent | Substrate | Diastereomeric Ratio (d.r.) | Enantiomeric Excess (e.e.) |
| Rh₂(S-BPTTL)₄ | Styrene & Diazomethyl hypervalent iodine reagent | >20:1 | 99% |
| Ru(II)-Pheox complex | Vinylcarbamates & Diazoesters | up to 96:4 | up to 99% |
| Chiral Telluronium Ylides | β-aryl unsaturated esters | High | High |
Data compiled from multiple sources. nih.gov
Diastereoselective control in the formation of the cyclopropane ring can be achieved by substrate control, where the stereochemistry of the starting material dictates the stereochemistry of the product. For example, the Simmons-Smith cyclopropanation of chiral allylic alcohols often proceeds with high diastereoselectivity due to the directing effect of the hydroxyl group.
Recent studies have shown that the cyclopropanation of chiral cyclobutyl dehydro amino acids with diazomethane can proceed with high stereoselectivity, yielding single diastereomers. nih.gov The stereochemical outcome is influenced by the steric hindrance of substituents on the cyclobutane ring.
Chiral auxiliaries are chiral molecules that are temporarily incorporated into a substrate to direct the stereochemical outcome of a subsequent reaction. After the desired transformation, the auxiliary is removed. This approach has been successfully applied to the synthesis of chiral cyclopropanes. For example, a three-step sequence of aldol reaction, directed cyclopropanation, and retro-aldol cleavage using a chiral auxiliary has been developed for the asymmetric synthesis of chiral cyclopropane-carboxaldehydes. researchgate.net
Organocatalysis, the use of small organic molecules as catalysts, has emerged as a powerful tool in asymmetric synthesis. In the context of cyclopropane synthesis, organocatalysts can be used to activate substrates towards cyclopropanation in an enantioselective manner. For instance, chiral secondary amines can catalyze the reaction between cyclopropylacetaldehydes and other reagents to form cyclobutanes with high stereoselectivity. nih.gov Furthermore, a highly enantio- and diastereoselective organocatalytic formation of cyclopropanes embedded in complex polycyclic architectures has been achieved using a chiral phosphoric acid catalyst. ehu.es
In addition to the stereoselective formation of the cyclopropane ring, the stereoselective introduction of the amine group is also a critical aspect. This can be achieved through various metal-catalyzed asymmetric transformations. For example, cobalt(II)-based metalloradical catalysis has been employed for the asymmetric cyclopropanation of dehydroaminocarboxylates to produce chiral cyclopropyl α-amino acid derivatives with high yields and enantioselectivities.
Palladium-catalyzed cross-coupling reactions are also widely used for the formation of C-N bonds. A novel palladium-catalyzed protocol for the monoarylation of cyclopropylamine has been reported, enabling the efficient coupling of a wide range of (hetero)aryl chlorides at room temperature.
| Metal Catalyst | Reaction Type | Substrate | Key Features |
| Cobalt(II) | Asymmetric Radical Cyclopropanation | Dehydroaminocarboxylates | High yield, excellent enantioselectivity, (Z)-diastereoselectivity |
| Palladium | Monoarylation | Cyclopropylamine & (Hetero)aryl chlorides | Mild conditions, broad substrate scope |
Continuous-Flow Synthesis Approaches for Related Cyclopropyl-Carbonyl Compounds
Continuous-flow chemistry has gained significant attention in recent years as a powerful tool for the synthesis of fine chemicals and active pharmaceutical ingredients. This technology offers several advantages over traditional batch processing, including enhanced safety, improved heat and mass transfer, and the potential for automation and scalability.
The continuous-flow synthesis of cyclopropyl carbaldehydes and ketones has been successfully developed. chemrxiv.orgnih.gov One such method involves the acid-catalyzed reaction of 2-hydroxycyclobutanones with aryl thiols using a packed-bed reactor containing a reusable solid acid catalyst. This approach allows for the multigram and easily scalable synthesis of these important cyclopropyl-carbonyl compounds under mild conditions.
Furthermore, a two-step continuous-flow process for the synthesis of 1,1-cyclopropane aminoketones has been reported. patsnap.com This process involves the photocyclization of 1,2-diketones to 2-hydroxycylobutanones, followed by their reaction with amines in a telescoped fashion. These methods for synthesizing cyclopropyl-carbonyl precursors could potentially be integrated into a continuous-flow process for the synthesis of this compound via reductive amination.
Chemical Reactivity and Mechanistic Investigations of Cyclopropyl 2 M Tolyloxyethyl Amine
Reactivity Attributes of the Strained Cyclopropane (B1198618) Ring System
The cyclopropane ring is characterized by significant ring strain due to its compressed C-C-C bond angles of 60°, a substantial deviation from the ideal 109.5° for sp³ hybridized carbon atoms. This inherent strain makes the ring susceptible to cleavage under various conditions, acting as a latent source of reactivity. The presence of the amine substituent further modulates this reactivity, often participating in or directing the outcomes of ring-opening and rearrangement reactions. acs.orgnih.gov
The high C-H bond dissociation energy of cyclopropyl (B3062369) groups generally makes them resistant to standard oxidative metabolism by cytochrome P450 enzymes. hyphadiscovery.com However, the ring's strain energy allows it to undergo cleavage through several mechanistic pathways, particularly when activated by adjacent functional groups, creating what is known as a donor-acceptor cyclopropane system. nih.govacs.org
Electrophilic/Acid-Catalyzed Opening: In the presence of strong acids, the cyclopropane ring can be protonated, leading to ring opening. For cyclopropylamines, protonation can occur at the nitrogen atom, which in turn enhances the electron-withdrawing nature of the substituent on the ring. This can facilitate the cleavage of the distal C-C bond (the bond opposite the substituent) to relieve ring strain, forming a dicationic intermediate that can be trapped by nucleophiles. nih.gov
Radical-Mediated Opening: The cyclopropane ring can open via radical pathways. For instance, UV photoionization can generate radicals on a surface that abstract a hydrogen atom from the amine, propagating a radical to the cyclopropane moiety and causing ring scission. nih.gov Similarly, photoinduced single electron transfer (SET) processes between N-aryl cyclopropylamines and electron-deficient alkenes can initiate ring-opening to form a 1,3-radical cation/anion pair, which can then engage in cycloaddition reactions. chemrxiv.org
Transition-Metal Catalyzed Opening: While not extensively documented for this specific molecule, transition metals are known to catalyze the ring-opening of cyclopropanes, often involving cleavage of the distal bond. nih.gov
A study on the grafting of cyclopropylamine (B47189) onto a silicon surface highlighted two distinct ring-opening mechanisms dependent on conditions. nih.gov UV photoionization led to a radical-mediated process that cleaved the cyclopropane ring to form a Si-C bond, whereas high-temperature hydrosilylation proceeded through the nucleophilic amine without ring-opening. nih.gov
The strained nature of the cyclopropane ring also predisposes it to various rearrangement reactions, which serve to release the inherent strain energy.
Hofmann Rearrangement: While a synthetic method, the electro-induced Hofmann rearrangement of cyclopropyl amides to form cyclopropylamines demonstrates the stability of the ring under certain rearrangement conditions that primarily affect the side chain. researchgate.net
Sigmatropic Rearrangements: Cyclopropane-containing systems can participate in sigmatropic rearrangements. For example, Au(I)-catalyzed nih.govnih.gov-sigmatropic rearrangements of related propargylic systems have been studied using cyclopropane probes to investigate the nature of the intermediates. nih.gov These studies reveal that the electronic properties of substituents heavily influence the reaction pathways. nih.gov
Cycloadditions: Functioning as a three-carbon synthon, the cyclopropylamine moiety can undergo formal [3+2] cycloadditions with olefins. chemrxiv.orgrsc.org These reactions, often initiated by photoredox catalysis, proceed through a ring-opened intermediate that then cyclizes with the reaction partner to form five-membered rings, such as cyclopentylamines. chemrxiv.orgrsc.org The reaction's success often depends on the electronic properties of both the cyclopropylamine and the olefin. rsc.org
Nucleophilic Properties and Reactions of the Secondary Amine Moiety
The secondary amine in Cyclopropyl-(2-m-tolyloxyethyl)amine is a key center of reactivity, primarily acting as a nucleophile due to the lone pair of electrons on the nitrogen atom. chemguide.co.uk This allows it to participate in a wide array of bond-forming reactions.
The ability of the amine to donate its electron pair is governed by a combination of steric and electronic effects. fiveable.mealgoreducation.com
Electronic Effects: The nitrogen atom is bonded to a cyclopropyl group and a tolyloxyethyl group. Alkyl groups, like the cyclopropyl and ethyl fragments, are generally electron-donating, which increases the electron density on the nitrogen and enhances its nucleophilicity compared to ammonia. algoreducation.com Conversely, the tolyloxy group contains an aromatic ring and an oxygen atom, which can exert electron-withdrawing inductive effects, potentially reducing the amine's basicity and nucleophilicity compared to a simple dialkylamine. masterorganicchemistry.com
Steric Hindrance: Nucleophilicity is highly sensitive to steric bulk around the nitrogen atom. fiveable.me While secondary amines are generally more nucleophilic than primary amines, the substituents—the cyclopropyl ring and the 2-m-tolyloxyethyl group—create a specific steric environment that can hinder its approach to bulky electrophiles. fiveable.memasterorganicchemistry.com Generally, for amines, nucleophilicity follows the trend of secondary > primary > tertiary, although this can be influenced by solvent and the specific electrophile. fiveable.meresearchgate.net
The following table summarizes factors that influence the nucleophilicity of amines.
| Factor | Effect on Nucleophilicity | Rationale |
| Electron-Donating Groups (e.g., Alkyl) | Increase | Increases electron density on the nitrogen atom, making the lone pair more available for donation. algoreducation.com |
| Electron-Withdrawing Groups | Decrease | Reduces electron density on the nitrogen, making the lone pair less available. fiveable.memasterorganicchemistry.com |
| Steric Hindrance | Decrease | Bulky groups physically obstruct the nitrogen's lone pair from attacking an electrophilic center. fiveable.memasterorganicchemistry.com |
| Solvent | Varies | Polar aprotic solvents can enhance nucleophilicity compared to polar protic solvents by minimizing solvation of the nucleophile. masterorganicchemistry.com |
The nucleophilic nitrogen can readily attack various electrophiles, leading to the formation of new C-N or heteroatom-N bonds.
Alkylation: As a secondary amine, the compound can undergo N-alkylation via nucleophilic substitution (SN2) with alkyl halides. ucalgary.ca This reaction converts the secondary amine into a tertiary amine. masterorganicchemistry.com The reaction proceeds by the nitrogen lone pair attacking the electrophilic carbon of the alkyl halide, displacing the halide ion. ucalgary.ca A subsequent deprotonation step by a base yields the final tertiary amine product. ucalgary.ca However, direct alkylation can sometimes be difficult to control, as the resulting tertiary amine can also be nucleophilic and react further to form a quaternary ammonium (B1175870) salt. ucalgary.cawikipedia.org
Acylation: Secondary amines react vigorously with acylating agents like acid chlorides and acid anhydrides to form N,N-disubstituted amides. orgoreview.comdoubtnut.com The mechanism involves the nucleophilic attack of the amine's nitrogen on the carbonyl carbon of the acylating agent, followed by the elimination of a leaving group (e.g., chloride). orgoreview.com This reaction is generally high-yielding and is often used to protect amine functionalities in organic synthesis. tandfonline.com Unlike alkylation, the resulting amide is significantly less nucleophilic due to the delocalization of the nitrogen lone pair into the adjacent carbonyl group, preventing further acylation. orgoreview.com
The table below outlines typical conditions for these transformations.
| Transformation | Reagent(s) | Typical Conditions | Product |
| Alkylation | Alkyl Halide (R-X) | Base (e.g., K₂CO₃), Solvent (e.g., CH₃CN) | Tertiary Amine |
| Acylation | Acyl Chloride (RCOCl) | Solvent (e.g., CH₂Cl₂), often with a non-nucleophilic base (e.g., pyridine) to scavenge HCl orgoreview.com | N,N-disubstituted Amide |
| Acylation | Acid Anhydride ((RCO)₂O) | Heat, sometimes with a catalyst | N,N-disubstituted Amide |
Reactivity of the Aryloxyethyl Ether Linkage
Ethers are generally considered to be one of the more chemically inert functional groups in organic chemistry. youtube.com The C-O bonds of the aryloxyethyl linkage in this compound are stable under most neutral, basic, and mildly acidic conditions. youtube.com
The primary reaction that ethers undergo is cleavage under strongly acidic conditions, typically with hydrohalic acids like hydrogen bromide (HBr) or hydrogen iodide (HI). youtube.com The reaction mechanism involves the initial protonation of the ether oxygen to form a good leaving group (an alcohol). A halide ion then acts as a nucleophile, attacking one of the adjacent carbon atoms in an SN1 or SN2 fashion to cleave the C-O bond.
In the case of an aryl alkyl ether like the tolyloxyethyl moiety, the cleavage occurs specifically at the alkyl-oxygen bond. The C(sp²)-O bond of the aryl group is very strong and resistant to cleavage because the carbon atom is part of an aromatic ring and cannot readily participate in SN2 or SN1 reactions. Therefore, treatment of this compound with excess strong acid like HBr would be expected to cleave the ether linkage to yield m-cresol (B1676322) and the corresponding 2-bromoethyl-substituted cyclopropylamine derivative.
Ether Cleavage Mechanisms and Functional Group Compatibility
Detailed studies on the ether cleavage of this compound would be required to understand its stability and reactivity under various conditions. Ethers are generally stable, but can be cleaved under strong acidic or basic conditions. vulcanchem.com The mechanism of cleavage, whether it proceeds via an SN1 or SN2 pathway, would depend on the substitution pattern of the ether and the reaction conditions. youtube.com For this compound, the ether is a primary alkyl aryl ether. Cleavage would likely involve protonation of the ether oxygen followed by nucleophilic attack. Due to the stability of the phenoxide leaving group, cleavage would likely occur at the alkyl-oxygen bond. nih.gov However, without experimental data, the precise conditions (e.g., specific reagents, temperatures) and the compatibility with the cyclopropylamine moiety remain uncharacterized.
Electrophilic Aromatic Substitution on the m-Tolyl Group
The m-tolyl group in this compound contains two activating groups: the methyl group and the ether oxygen. Both are ortho-, para-directing. The substitution pattern of incoming electrophiles would be influenced by the steric and electronic effects of these groups. Typical electrophilic aromatic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation/acylation. masterorganicchemistry.commasterorganicchemistry.com The specific regioselectivity and the reaction rates for this compound in such reactions would need to be determined experimentally.
Intermolecular and Intramolecular Reaction Dynamics
Research into the intermolecular and intramolecular reactions of this compound is necessary to understand its behavior in different chemical environments. This would include studies on its potential to form dimers or other aggregates, as well as any possible intramolecular rearrangements or cyclizations. The presence of both a nucleophilic amine and an ether linkage could potentially lead to complex intramolecular interactions under specific conditions.
Elucidation of Reaction Mechanisms through Kinetic and Isotopic Studies
To fully understand the reaction mechanisms of this compound, kinetic and isotopic labeling studies would be essential.
Transition State Analysis and Reaction Coordinate Mapping
Computational chemistry could be employed to model the transition states of potential reactions, such as ether cleavage or electrophilic aromatic substitution. This would provide insights into the energy barriers and the geometry of the transition states, helping to elucidate the reaction pathways.
Investigation of Intermediates and Reaction Pathways
The identification of reaction intermediates is crucial for confirming a proposed mechanism. For example, in electrophilic aromatic substitution, the formation of a sigma complex (arenium ion) is a key intermediate. masterorganicchemistry.com Spectroscopic techniques or trapping experiments would be needed to detect and characterize such intermediates in reactions involving this compound. Isotopic labeling studies, where specific atoms are replaced with their heavier isotopes, can also provide valuable information about bond-breaking and bond-forming steps in the rate-determining step of a reaction. nih.gov
Advanced Structural and Stereochemical Analyses of Cyclopropyl 2 M Tolyloxyethyl Amine
Conformational Analysis of the Amine, Cyclopropane (B1198618), and Ether Subunits
Preferred Conformations and Rotational Barriers
The molecule's flexibility arises from rotation around several key bonds: the cyclopropyl-nitrogen bond, the nitrogen-ethyl bond, and the bonds within the tolyloxyethyl chain. Each rotation is associated with an energy barrier that dictates the stability of different conformations.
Ether Linkage: The tolyloxyethyl moiety contains C-O-C and C-C single bonds, allowing for multiple conformations. The gauche and anti conformations around the O-CH₂-CH₂-N bond are particularly important. The relative stability of these conformers is influenced by a balance of steric and electronic effects, including potential intramolecular hydrogen bonding. In compounds like 1,2-difluoroethane, the gauche conformer is surprisingly more stable than the anti conformer due to hyperconjugative interactions, a phenomenon that could also play a role in this molecule. msu.edu
Amine Inversion: The nitrogen atom of the secondary amine undergoes rapid inversion at room temperature. This process interconverts the two enantiomeric forms of the amine's pyramidal geometry. The barrier to nitrogen inversion is typically low for acyclic amines but can be influenced by the electronic and steric nature of the substituents. rsc.org
Table 1: Estimated Rotational and Inversion Barriers for Structural Analogs
| Interaction | Structural Analog | Typical Energy Barrier (kcal/mol) | Reference |
|---|---|---|---|
| C-N Bond Rotation | N-Alkylacetamides | 15 - 20 | acs.org |
| C-O Bond Rotation | Dihaloethanes | 1 - 12 | msu.edu |
| Nitrogen Inversion | Acyclic Amines | 5 - 7 | rsc.org |
Influence of Intramolecular Interactions on Molecular Geometry
The three-dimensional structure of Cyclopropyl-(2-m-tolyloxyethyl)amine is not just a sum of its parts; it is heavily influenced by subtle interactions between different regions of the molecule.
Hydrogen Bonding: A key potential interaction is an intramolecular hydrogen bond between the amine proton (N-H) and the ether oxygen atom. This would lead to the formation of a stable five-membered ring-like structure, significantly restricting conformational freedom and favoring a gauche arrangement of the ethylenediamine (B42938) backbone. The presence of such a bond can be detected by a shift in the N-H stretching frequency in the infrared spectrum. acs.org
CH-π Interactions: The hydrogens of the cyclopropyl (B3062369) ring and the ethyl bridge can interact with the electron-rich π-system of the m-tolyl group. This type of non-covalent, attractive interaction, known as a CH-π interaction, can influence the folding of the molecule, bringing the aliphatic and aromatic portions into close proximity. rsc.org Studies on L-phenylalanine and its derivatives have shown that such intramolecular interactions significantly affect the molecule's chemical environment and conformation. researchgate.netnih.gov
Steric Repulsion: The bulky cyclopropyl and m-tolyl groups will experience steric repulsion if they are forced into close proximity. This repulsive force counteracts the attractive forces and plays a crucial role in determining the lowest-energy conformation of the molecule.
Stereochemical Assignment and Chirality in Cyclopropyl-Amine Systems
The structure of this compound possesses a stereocenter at the cyclopropyl carbon atom bonded to the nitrogen, meaning it can exist as a pair of enantiomers.
Synthesis and Characterization of Enantiomers and Diastereomers
The preparation of single enantiomers of cyclopropylamines is a significant area of research in organic synthesis. nih.govacs.orgsigmaaldrich.com
Synthesis: Enantiomerically enriched cyclopropylamines are often synthesized from chiral precursors. ku.eduresearchgate.net A common method involves the Curtius or Hofmann rearrangement of an enantioenriched cyclopropanecarboxylic acid or amide. researchgate.netlongdom.org Another powerful approach is the asymmetric cyclopropanation of an appropriate alkene substrate using a chiral catalyst. researchgate.netnih.gov More recent methods involve the diastereoselective substitution of chiral bromocyclopropanes, where a chiral center on the starting material directs the stereochemistry of the final product. mdpi.com
Characterization: Once synthesized, the absolute and relative stereochemistry of the enantiomers and any diastereomeric intermediates must be confirmed. High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy, particularly 2D techniques like NOESY, can provide information about the relative orientation of atoms. mdpi.com For an unambiguous determination of the absolute configuration, X-ray crystallography of a single crystal of the pure enantiomer or a derivative is the definitive method. nih.gov
Methods for Chiral Resolution and Enantiomeric Excess Determination
When a synthesis produces a racemic mixture (an equal mix of both enantiomers), separation and analysis are required.
Chiral Resolution: A classic method for separating enantiomers is chiral resolution. This involves reacting the racemic amine with a single enantiomer of a chiral acid (a resolving agent) to form a pair of diastereomeric salts. Since diastereomers have different physical properties (e.g., solubility), they can be separated by techniques like fractional crystallization. mdpi.com Supramolecular nanocapsules have also been explored for the kinetic resolution of aromatic amines. nih.gov
Enantiomeric Excess (ee) Determination: Enantiomeric excess (ee) is a measure of the purity of a chiral sample, indicating how much of one enantiomer is present compared to the other. wikipedia.org High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase is the most common and reliable method for determining ee. heraldopenaccess.us This technique separates the two enantiomers, and the relative areas of their peaks in the chromatogram correspond to their ratio in the mixture. Other methods include gas chromatography (GC) with a chiral column and NMR spectroscopy using chiral shift reagents or chiral solvating agents. nih.gov Polarimetry, which measures the rotation of plane-polarized light, can determine the "optical purity," which is often, but not always, equivalent to ee. nih.gov
Computational Chemistry and Theoretical Investigations of Cyclopropyl 2 M Tolyloxyethyl Amine
Quantum Chemical Calculations of Electronic Structure and Bonding
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods, based on the principles of quantum mechanics, allow for the detailed analysis of electron distribution and molecular orbitals, which in turn govern the molecule's stability and reactivity.
Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. It focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The energy gap between the HOMO and LUMO is a critical parameter for determining molecular stability and reactivity.
For Cyclopropyl-(2-m-tolyloxyethyl)amine, FMO analysis reveals the distribution of electron density. The HOMO is typically localized on the more electron-rich portions of the molecule, such as the tolyloxy group and the amine, indicating these are the likely sites for electrophilic attack. Conversely, the LUMO is distributed over areas that can accept electron density.
Table 1: Frontier Molecular Orbital Energies of this compound
| Molecular Orbital | Energy (eV) |
| HOMO | [Insert Value] |
| LUMO | [Insert Value] |
| HOMO-LUMO Gap (ΔE) | [Insert Value] |
Note: These values are placeholders and would be populated with data from actual quantum chemical calculations.
A smaller HOMO-LUMO gap generally suggests higher reactivity, as less energy is required to excite an electron from the HOMO to the LUMO.
The distribution of charge within a molecule is crucial for understanding its interactions with other molecules. The molecular electrostatic potential (MEP) surface provides a visual representation of the charge distribution, highlighting regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). For this compound, the MEP surface would likely show negative potential around the oxygen atom of the tolyloxy group and the nitrogen of the amine, indicating these as sites for potential electrophilic attack.
Global reactivity descriptors, derived from the HOMO and LUMO energies, provide quantitative measures of a molecule's reactivity. These include electronegativity (χ), chemical hardness (η), and the electrophilicity index (ω).
Table 2: Calculated Reactivity Descriptors for this compound
| Descriptor | Value |
| Electronegativity (χ) | [Insert Value] |
| Chemical Hardness (η) | [Insert Value] |
| Electrophilicity Index (ω) | [Insert Value] |
Note: These values are placeholders and would be populated with data from actual quantum chemical calculations.
Exploration of Potential Energy Surfaces and Conformational Landscapes
The three-dimensional structure of a molecule is not static; it can exist in various conformations due to the rotation around single bonds. The potential energy surface (PES) maps the energy of a molecule as a function of its geometry, allowing for the identification of stable conformers and the energy barriers between them.
Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of many-body systems. It is particularly useful for calculating the geometries and energies of different conformers of this compound. By performing a conformational search using DFT, the lowest energy (most stable) conformers can be identified. These calculations are crucial for predicting the molecule's preferred shape and how this might influence its biological activity or chemical reactions.
Ab initio methods are computational chemistry methods based on quantum chemistry from "first principles". These methods are generally more computationally expensive than DFT but can provide higher accuracy for certain properties. For a molecule like this compound, ab initio calculations could be used to refine the energies of the most stable conformers found with DFT or to investigate specific electronic properties with greater precision.
Theoretical Modeling of Reaction Pathways and Selectivity
Computational methods can be used to model the pathways of chemical reactions, providing insights into reaction mechanisms and predicting the selectivity of reactions. For this compound, theoretical modeling could be used to investigate its metabolism, for example, by modeling the interaction of the molecule with drug-metabolizing enzymes. By calculating the activation energies for different potential reaction pathways, it is possible to predict which reactions are most likely to occur. This information can be invaluable in understanding the molecule's stability and potential degradation pathways.
No Publicly Available Research Found for Computational Chemistry of this compound
Following a comprehensive search of scientific literature and chemical databases, no specific computational chemistry or theoretical investigation studies were found for the compound this compound. As a result, the generation of an article with the requested detailed structure and data is not possible at this time.
The user-specified outline required in-depth information on:
Transition State Identification and Activation Energy Calculations: This would involve quantum mechanical calculations to determine the energy barriers of reactions involving the target molecule.
Computational Prediction of Regio- and Stereoselectivity: This requires theoretical studies, such as those using Density Functional Theory (DFT), to predict the outcomes of chemical reactions.
Molecular Dynamics Simulations for Solvent Effects and Intermolecular Interactions: These simulations model the behavior of the molecule over time to understand its interactions with solvents and other molecules.
In Silico Design and Prediction of Novel Analogues' Properties and Reactivity: This involves computational methods to design new related molecules and predict their chemical behavior.
The absence of any published research in these specific areas for this compound means that no scientifically accurate data, research findings, or interactive data tables can be produced as requested. The generation of such content would require original research and cannot be compiled from existing sources.
Should research on the computational chemistry of this compound become publicly available in the future, an article based on the provided outline could be developed.
Exploration of Analogues and Derivatives of Cyclopropyl 2 M Tolyloxyethyl Amine
Synthesis and Comparative Study of Positional Isomers (e.g., o-tolyloxy and p-tolyloxy variants)
The position of the methyl group on the phenoxy ring significantly influences the electronic and steric properties of the molecule, which in turn can affect its reactivity and biological activity. The synthesis and comparative analysis of the ortho-, meta-, and para-tolyloxy positional isomers are fundamental to understanding these effects.
The synthesis of Cyclopropyl-(2-m-tolyloxyethyl)amine and its positional isomers, the o-tolyloxy and p-tolyloxy variants, typically involves a multi-step process. A common synthetic route is the reductive amination of cyclopropanecarboxaldehyde with the corresponding 2-(tolyloxy)ethanamine.
Synthetic Route:
Williamson Ether Synthesis: The synthesis of the 2-(tolyloxy)ethanamine precursors generally starts with a Williamson ether synthesis, where the corresponding cresol (o-, m-, or p-cresol) is deprotonated with a base (e.g., sodium hydride) and reacted with a 2-haloethanol (e.g., 2-bromoethanol).
Conversion to Amine: The resulting 2-(tolyloxy)ethanol is then converted to the primary amine. This can be achieved through various methods, such as conversion to an alkyl halide followed by a Gabriel synthesis or by direct amination.
Reductive Amination: Finally, the 2-(tolyloxy)ethanamine is reacted with cyclopropanecarboxaldehyde in the presence of a reducing agent (e.g., sodium borohydride) to yield the target Cyclopropyl-(2-tolyloxyethyl)amine isomer.
Challenges:
Purification of Isomers: The physical properties of the o-, m-, and p-isomers can be very similar, which may present challenges in their separation and purification. Chromatographic techniques are often necessary to obtain pure samples of each isomer.
Reaction Conditions: Optimizing the reaction conditions for each isomer to achieve high yields can be challenging, as the reactivity of the starting cresols can vary slightly based on the position of the methyl group.
Opportunities:
Combinatorial Synthesis: The modular nature of this synthetic approach allows for the generation of a library of analogues by using a variety of substituted phenols and different cyclopropyl (B3062369) precursors.
Stereoselective Synthesis: The development of stereoselective methods for the synthesis of chiral cyclopropylamine (B47189) derivatives presents an opportunity to explore the impact of stereochemistry on the compound's activity. nih.gov
The electronic environment of the aromatic ring differs for the ortho, meta, and para isomers, which can lead to differences in their reactivity and spectroscopic properties.
Reactivity: The methyl group is an electron-donating group, which activates the aromatic ring towards electrophilic substitution. chemistrysteps.commasterorganicchemistry.com The directing effect of the substituents (the methyl and the ether oxygen) will influence the regioselectivity of further reactions on the aromatic ring.
Ortho- and Para-Isomers: In the ortho and para isomers, the methyl group and the ether oxygen work in concert to activate the ring, making them generally more reactive towards electrophilic aromatic substitution than the meta isomer. chemistrysteps.com
Meta-Isomer: In the meta isomer, the directing effects of the two groups are not aligned in the same way, which can lead to a different reactivity profile.
Spectroscopic Signatures: The position of the methyl group on the aromatic ring gives rise to distinct patterns in their NMR and IR spectra.
| Isomer | Key ¹H NMR Signals (Aromatic Region) | Key ¹³C NMR Signals (Aromatic Region) | Key IR Bands (cm⁻¹) |
| ortho-tolyloxy | Complex multiplet pattern due to close proximity of substituents. | Distinct chemical shifts for the substituted carbons (C-1 and C-2). | C-H out-of-plane bending patterns characteristic of 1,2-disubstitution. |
| meta-tolyloxy | More resolved splitting patterns compared to the ortho isomer. | Characteristic shifts for a 1,3-disubstituted benzene ring. | IR bands indicative of 1,3-disubstitution. |
| para-tolyloxy | Symmetrical AA'BB' splitting pattern. | Fewer signals in the aromatic region due to symmetry. | A strong band in the C-H out-of-plane bending region typical for 1,4-disubstitution. |
This table presents expected spectroscopic characteristics based on general principles of organic spectroscopy.
Modification of the Alkyl Linker Chain Length and Substitution Patterns
Varying the length of the alkyl chain can have a significant impact on the molecule's properties.
Chain Length and Flexibility: Increasing the chain length (e.g., from ethyl to propyl or butyl) introduces more conformational flexibility. This can affect how the molecule interacts with biological targets. Studies on other classes of compounds have shown that alkyl chain length can significantly influence biological activity. nih.govresearchgate.netrsc.orgchemrxiv.orgnih.gov
Conformational Analysis: Computational modeling and NMR spectroscopic techniques can be employed to study the preferred conformations of these analogues. nih.gov The introduction of longer or branched alkyl chains can lead to a wider range of low-energy conformations.
Introducing substituents on the cyclopropane (B1198618) ring or the aryl ring provides another avenue for modifying the properties of the parent compound.
Aryl Ring Substitution: The introduction of electron-withdrawing or electron-donating groups on the tolyl ring can modulate the electronic properties of the aryloxy moiety. For example, a fluorine substituent can alter the compound's metabolic stability and binding affinity. nih.gov
Cyclopropane Ring Substitution: The cyclopropane ring is a key feature of the molecule. The synthesis of trans-2-substituted cyclopropylamines is a well-established field. chemrxiv.orgnih.govchemrxiv.org Introducing small alkyl or other functional groups on the cyclopropane ring can influence the steric profile and conformational preferences of the molecule. researchgate.net
Introduction of Various Substituents on the Cyclopropane Ring
The introduction of substituents on the cyclopropane ring can significantly alter the molecule's stereochemistry and physicochemical properties.
The synthesis of substituted cyclopropylamines can be achieved through various methods, including the reaction of substituted α-chloroaldehydes with amines or the use of Grignard reagents with N-sulfinyl α-chloro ketimines. nih.govnih.gov
Impact of Substitution:
Stereoisomerism: Substitution on the cyclopropane ring can introduce new chiral centers, leading to the formation of diastereomers and enantiomers. The biological activity of these stereoisomers can vary significantly.
Conformational Rigidity: The cyclopropane ring imparts a degree of conformational rigidity to the molecule. Substituents can further influence the preferred orientation of the amine and the rest of the molecule. researchgate.net
Influence of Substituents on Ring Strain and Reactivity Profiles
The cyclopropane ring, a fundamental motif in organic chemistry, is characterized by significant inherent strain due to its C-C-C bond angles of 60°, a substantial deviation from the ideal tetrahedral angle of 109.5°. This angle strain, combined with torsional strain from eclipsed C-H bonds, results in a high ring strain energy (RSE), making the ring susceptible to cleavage and influencing its chemical behavior. msu.edu The reactivity of cyclopropane derivatives is governed by this intrinsic ring strain, which provides a thermodynamic driving force for ring-opening reactions, as well as by the electronic nature of any attached substituents. nih.govresearchgate.net
Substituents can profoundly modulate the stability and reactivity of the cyclopropane ring. The introduction of substituents alters the strain energy of the molecule. For instance, studies on polysubstituted cyclopropanes have quantified these effects, showing that the strain energy (SE) for methyl-substituted cyclopropanes can range from 117.0 kJ/mol to 146.1 kJ/mol. nih.gov The inherent ring strain energy (RSE) for the methylcyclopropane series remains relatively constant at approximately 117.9 kJ/mol, with additional strain arising from steric interactions between substituents. nih.gov In contrast, fluorinated cyclopropanes exhibit a much wider range of strain energy, from 137.9 kJ/mol for monofluorocyclopropane to 260.0 kJ/mol for hexafluorocyclopropane, indicating a strong electronic influence on the ring's bond curvature. nih.gov
The electronic properties of substituents are a critical determinant of reactivity. Electron-accepting groups can polarize the C-C bonds of the cyclopropane ring, rendering the molecule a potent electrophile that can undergo polar, ring-opening reactions with nucleophiles. nih.govresearchgate.net This effect is a direct consequence of the hybridization of the carbon orbitals. Cyclopropanes with acceptor groups face a conflict between the need to allocate increased p-character to the endocyclic C-C bonds to alleviate ring strain and the necessity to allocate it to the exocyclic C-X bond to satisfy Bent's rule, which correlates carbon orbital hybridization with the electronegativity of the substituent. rsc.org
Conversely, electron-donating groups can also enhance reactivity, particularly in reactions involving electrophilic attack on the ring. The nature and position of the substituent dictate the regioselectivity and stereoselectivity of ring-opening reactions. Interestingly, studies on electrophilic cyclopropanes have shown that aryl substituents at the C2 position increase the rate of reaction with nucleophiles compared to their unsubstituted analogues. nih.govresearchgate.net
| Compound | Number of Substituents | Substituent Type | Strain Energy (SE) (kJ/mol) |
| 1,1-Dimethylcyclopropane | 2 | Methyl | 117.0 |
| Hexamethylcyclopropane | 6 | Methyl | 146.1 |
| Monofluorocyclopropane | 1 | Fluoro | 137.9 |
| Hexafluorocyclopropane | 6 | Fluoro | 260.0 |
Stereochemical Consequences of Cyclopropane Substitutions
The rigid, planar geometry of the cyclopropane ring has significant stereochemical implications. youtube.com Unlike acyclic alkanes, which have relatively free bond rotation, the bonds within the small three-membered ring are fixed. youtube.com This conformational rigidity means that substituents are located on one of two distinct faces of the ring plane, often referred to as the "top face" and the "bottom face". youtube.com
When two substituents are attached to different carbon atoms of the ring, they can be on the same face, resulting in a cis isomer, or on opposite faces, resulting in a trans isomer. youtube.com These cis and trans isomers are diastereomers with distinct physical and chemical properties. For example, in 1,2-dimethylcyclopropane, the cis isomer has both methyl groups on the same face of the ring, while the trans isomer has one on the top face and one on the bottom face. youtube.com
The formation of substituted cyclopropanes often proceeds via stereospecific reactions. masterorganicchemistry.com This means that the stereochemistry of the starting material directly determines the stereochemistry of the product. A classic example is the cyclopropanation of alkenes. In these reactions, a cis-alkene will yield a cis-substituted cyclopropane, and a trans-alkene will yield a trans-substituted cyclopropane. masterorganicchemistry.com The stereochemical integrity of the alkene is conserved throughout the reaction. masterorganicchemistry.com This stereospecificity is a powerful tool in organic synthesis, allowing for the precise control of the three-dimensional structure of the target molecule.
Furthermore, substitution reactions at a stereocenter on a cyclopropane ring can proceed with either inversion or retention of configuration, depending on the reaction mechanism. For example, an SN2 reaction at a chiral carbon on the ring would be expected to proceed with an inversion of stereochemistry. oregonstate.edu In contrast, an SN1-type reaction involving a planar carbocation intermediate could lead to a mixture of stereoisomers. oregonstate.edu
Table 2: Stereoisomerism in Disubstituted Cyclopropanes This table illustrates the fundamental stereochemical descriptors for a 1,2-disubstituted cyclopropane, highlighting the relationship between substituent positions.
| Isomer | Substituent Position | Description |
| cis | Same face of the ring | Both substituents are either pointing "up" or "down" relative to the ring plane. |
| trans | Opposite faces of the ring | One substituent is pointing "up" while the other is pointing "down". |
Bioisosteric Replacements and Heteroatom Analogues
Bioisosterism is a strategy in medicinal chemistry used to modify a lead compound by replacing an atom or a group of atoms with another that has similar physical or chemical properties, with the goal of creating a new molecule that retains the desired biological activity while improving other properties like potency, selectivity, or metabolic stability. drughunter.comnih.gov This principle can be applied to the structure of this compound to explore analogues with potentially enhanced characteristics.
Several parts of the parent molecule can be considered for bioisosteric replacement:
The m-Tolyl Group: The phenyl ring is a common structural element that can be replaced by various bioisosteres. enamine.net Heterocyclic rings such as pyridine, thiophene, or pyrazole can serve as replacements. These changes can alter the molecule's electronic distribution, hydrogen bonding capacity, and solubility. For example, replacing the phenyl ring of the m-tolyloxy moiety with a pyridine ring introduces a basic nitrogen atom, which could influence receptor binding and pharmacokinetic properties.
The Ether Linkage: The oxygen atom in the tolyloxyethyl side chain can be replaced with other heteroatoms to create analogues. A thioether (-S-) analogue would be more lipophilic and potentially less susceptible to certain metabolic pathways. An amine linkage (-NH-) would introduce a hydrogen bond donor and a site for further functionalization.
The Cyclopropyl Group: The cyclopropyl group itself can act as a bioisostere for other functionalities, such as a vinyl group or a phenyl ring in certain contexts, due to its unique electronic properties. Alternatively, it could be replaced by other small, strained rings like cyclobutane or non-classical bioisosteres such as a bicyclo[1.1.1]pentane cage, which can mimic the spatial arrangement of a phenyl ring while improving physicochemical properties like solubility. enamine.net
Classical Bioisosteric Replacements: Simple atomic substitutions can also be considered. Replacing a hydrogen atom on the tolyl ring with a fluorine atom is a common tactic to block metabolic oxidation at that position and can influence binding affinity. nih.govcambridgemedchemconsulting.com
Table 3: Potential Bioisosteric Replacements for this compound This table outlines possible bioisosteric modifications to the parent compound and the potential rationale for each change.
| Original Moiety | Bioisosteric Replacement | Rationale |
| m-Tolyl (Phenyl ring) | Pyridyl, Thienyl | Modulate electronics, solubility, and potential for new interactions. cambridgemedchemconsulting.com |
| Ether Oxygen (-O-) | Thioether (-S-), Amine (-NH-) | Alter lipophilicity, metabolic stability, and hydrogen bonding capacity. |
| Methyl group (-CH₃) | Trifluoromethyl (-CF₃) | Increase metabolic stability and alter electronic properties. |
| Hydrogen (-H) | Fluorine (-F) | Block metabolic oxidation, modulate pKa, and enhance binding. cambridgemedchemconsulting.com |
| Cyclopropyl Ring | Cyclobutyl Ring | Alter ring strain and spatial orientation. |
Development of Structure-Reactivity Relationships within Analogous Series
Structure-Reactivity Relationships (SRRs) are fundamental to understanding how changes in a molecule's structure influence its chemical reactivity or biological activity. By systematically preparing and studying a series of analogues of this compound, quantitative relationships between structure and reactivity can be established.
The influence of substituents on the reactivity of the cyclopropane ring is a prime area for SRR analysis. As discussed, the electronic nature of substituents significantly impacts the ring's susceptibility to nucleophilic or electrophilic attack. For a series of analogues where the substituent on an aryl group attached to the cyclopropane is varied (e.g., from electron-donating to electron-withdrawing), the rates of a specific reaction can be measured. These kinetic data can then be used to construct a Hammett plot, which correlates the reaction rates with the Hammett substituent constants (σ). nih.gov The observation of parabolic Hammett relationships in the ring-opening of aryl-substituted cyclopropanes suggests complex transition state effects. nih.govresearchgate.net
Similarly, linear free-energy relationships (LFERs), such as the Brønsted equation, can be used to correlate reaction rates with the acidity or basicity of a catalyst or reacting group. researchgate.net For the amine moiety in this compound, modifying the substituents on the cyclopropyl or tolyl groups will alter the amine's basicity (pKa). A Brønsted plot of the logarithm of the rate constant for a reaction involving the amine versus the pKa of the amine across the series of analogues can reveal insights into the reaction mechanism, such as the degree of bond formation in the transition state. researchgate.net
By combining the exploration of:
Electronic effects (substituents on the tolyl and cyclopropyl rings)
Steric effects (varying the size of substituents)
Stereochemical arrangements (cis vs. trans isomers)
Bioisosteric replacements (heteroatom analogues, ring replacements)
...a comprehensive SRR model can be developed. This model would allow for the prediction of reactivity for new, unsynthesized analogues and provide a rational basis for the design of compounds with specific, tailored reactivity profiles.
Applications in Advanced Organic Synthesis and Materials Chemistry Research
Cyclopropyl-(2-m-tolyloxyethyl)amine as a Versatile Chiral Building Block
Chiral amines are crucial components in stereoselective organic synthesis, serving as resolving agents, chiral auxiliaries, and fundamental building blocks for the synthesis of enantiomerically pure compounds. sigmaaldrich.com The presence of a chiral center, which can be introduced at the carbon atom of the cyclopropyl (B3062369) group attached to the nitrogen, would make this compound a valuable chiral building block. enamine.net The synthesis of such chiral cyclopropylamines can be achieved through various methods, including asymmetric cyclopropanation and resolution of racemic mixtures. rsc.orgnih.gov
The utility of chiral cyclopropylamines as building blocks is well-established in the synthesis of complex molecules. nih.govacs.org The rigid cyclopropane (B1198618) ring provides a defined three-dimensional structure that can influence the stereochemical outcome of subsequent reactions. This makes derivatives of this compound potentially valuable for constructing molecules with specific stereochemistry, a critical aspect in the development of pharmaceuticals and other biologically active compounds. enamine.netnih.gov
Table 1: General Approaches to Chiral Amine Synthesis
| Method | Description | Key Features |
| Asymmetric Catalysis | Use of chiral catalysts to induce enantioselectivity in the formation of the amine. | High efficiency and enantiomeric excess often achievable. nih.gov |
| Chiral Pool Synthesis | Utilization of naturally occurring chiral molecules as starting materials. | Readily available starting materials can be used. enamine.net |
| Resolution of Racemates | Separation of a racemic mixture into its constituent enantiomers. | Can be achieved through crystallization with a chiral resolving agent or by chiral chromatography. enamine.net |
| Chiral Auxiliaries | Temporary incorporation of a chiral group to direct a stereoselective reaction. | The auxiliary is removed after the desired stereocenter is created. sigmaaldrich.com |
This table provides a general overview of methods applicable to the synthesis of chiral amines, which could be adapted for the synthesis of enantiomerically pure this compound.
Utilization in the Synthesis of Complex Natural Products and Synthetic Targets
Cyclopropane-containing natural products are a diverse class of molecules with a wide range of biological activities. marquette.edu The unique conformational constraints and electronic properties of the cyclopropyl group make it an attractive structural motif in medicinal chemistry. longdom.org Consequently, chiral cyclopropylamine (B47189) derivatives are valuable intermediates in the total synthesis of such natural products. marquette.educhemrxiv.org
Development of Novel Reaction Methodologies Featuring the Compound
The reactivity of the amine and the cyclopropane ring in this compound suggests its potential use in the development of new synthetic methods.
Role as a Ligand or Catalyst Component in Organic Transformations
Chiral amines are widely used as ligands in transition metal-catalyzed reactions to induce enantioselectivity. sigmaaldrich.com The nitrogen atom of this compound can coordinate to a metal center, and if the amine is chiral, it can create a chiral environment around the metal, leading to the preferential formation of one enantiomer of the product. Palladium-catalyzed reactions, for instance, have been developed for the arylation of cyclopropylamine. chemrxiv.orgresearchgate.netresearchgate.net By analogy, this compound could serve as a ligand in similar cross-coupling reactions, potentially influencing the reaction's efficiency and selectivity.
The development of new ligands is a continuous effort in catalysis to achieve higher yields, selectivities, and to enable new transformations. The specific steric and electronic properties of this compound, arising from the combination of the cyclopropyl and tolyloxyethyl groups, could offer unique advantages as a ligand in various catalytic systems.
Application in Cascade Reactions and Multicomponent Processes
Cascade reactions and multicomponent reactions (MCRs) are highly efficient synthetic strategies that allow for the formation of complex molecules from simple starting materials in a single operation. elsevierpure.com Amines are frequently used as one of the components in MCRs. The primary or secondary amine functionality of this compound makes it a suitable candidate for participation in such reactions. For instance, it could react with a carbonyl compound and an isocyanide in a Ugi reaction or with an aldehyde and a β-ketoester in a Hantzsch-type reaction, leading to the rapid construction of diverse molecular scaffolds. The cyclopropyl and tolyloxy groups would be incorporated into the final product, providing a straightforward way to introduce these functionalities.
Precursor for Advanced Polymeric Materials and Coatings Research
The presence of a reactive amine group suggests that this compound could be a valuable monomer or precursor in the synthesis of advanced polymeric materials. longdom.org
Integration into Polymerization Reactions
Primary and secondary amines can participate in various polymerization reactions. For example, they can react with epoxides, isocyanates, or activated esters to form polyethers, polyureas, or polyamides, respectively. The incorporation of the this compound unit into a polymer backbone would introduce the unique properties of the cyclopropane and tolyloxy groups to the resulting material.
The cyclopropane ring can impart rigidity and potentially unique thermal or mechanical properties to the polymer. The tolyloxy group can enhance the polymer's solubility in organic solvents and influence its surface properties, which could be beneficial for applications in coatings. While specific research on the polymerization of this compound is not available, the general principles of polymer chemistry suggest its potential utility in creating novel functional polymers. longdom.org
Table 2: Potential Polymerization Reactions Involving this compound
| Polymer Type | Co-reactant | Linkage Formed | Potential Polymer Properties |
| Polyetheramine | Epoxide | C-N and C-O | Increased flexibility and hydrophilicity. |
| Polyurea | Diisocyanate | N-C(O)-N | High strength and elasticity. |
| Polyamide | Diacyl Chloride | N-C(O) | High thermal stability and mechanical strength. |
This table outlines hypothetical polymerization reactions based on the known reactivity of amines, suggesting potential avenues for the use of this compound in materials science.
Functionalization for Surface Chemistry Applications
The functionalization of surfaces with organic molecules is a critical area of materials science, enabling the tailoring of surface properties for applications ranging from biocompatible coatings to specialized sensors. Amines are frequently employed for surface modification due to their ability to form strong interactions with a variety of substrates. nih.gov In principle, the primary amine group of this compound could serve as an anchor point for grafting the molecule onto surfaces.
However, a thorough search of academic and patent literature did not yield any studies where this compound was specifically utilized for surface functionalization. Research in this area tends to focus on simpler amines or those with more reactive or specifically designed functionalities for surface attachment. While general methods for attaching amines to surfaces are well-established, the specific impact of the tolyloxyethyl group on the resulting surface properties, such as hydrophobicity, biocompatibility, or thermal stability, has not been investigated for this particular compound.
Contribution to Academic Studies on Strained Molecule Reactivity
The cyclopropane ring is a classic subject in the study of strained molecules, exhibiting unique reactivity due to its approximately 60° bond angles, a significant deviation from the ideal 109.5° for sp³-hybridized carbon. masterorganicchemistry.comlibretexts.org This strain energy, which is a combination of angle strain and torsional strain, drives a variety of ring-opening and rearrangement reactions, making cyclopropyl-containing molecules valuable synthetic intermediates. rdd.edu.iqyoutube.com
The reactivity of the cyclopropane ring can be modulated by the electronic and steric effects of its substituents. For instance, the introduction of different groups can influence the stability of intermediates and transition states in chemical reactions. acs.orgacs.org The tolyloxyethyl group in this compound, with its ether linkage and aromatic ring, could potentially influence the reactivity of the cyclopropylamine core through inductive and steric effects.
Despite this potential, there are no specific academic studies that have investigated this compound in the context of strained molecule reactivity. Research in this field typically employs model compounds with simpler substitution patterns to elucidate fundamental principles of reactivity. While the synthesis of related cyclopropylamine derivatives has been reported, detailed mechanistic studies or quantitative assessments of how a tolyloxyethyl substituent impacts the inherent strain and subsequent chemical behavior of the cyclopropane ring are not available in the current body of scientific literature.
Q & A
Q. How do π-stabilization and bond strength variations influence Curtius rearrangement outcomes?
- Methodological Answer : Cyclopropenoyl azides exhibit faster rearrangements than cyclopropanoyl analogs due to:
- Weaker C-C Bonds : BDE reductions lower TS energy.
- π-Stabilization : Conjugation between cyclopropene and carbonyl groups stabilizes TS. IRC animations show minimal cyclopropene participation, suggesting kinetic rather than electronic dominance .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
